molecular formula C10H14N2O2 B13248557 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid

Cat. No.: B13248557
M. Wt: 194.23 g/mol
InChI Key: YBVDQQQEPCEKPR-UHFFFAOYSA-N
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Description

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid (CAS: 1217607-94-7) is a non-proteinogenic amino acid derivative with the molecular formula C₁₀H₁₄N₂O₂ . Structurally, it consists of a phenyl ring substituted with an aminomethyl group at the meta position, linked to a propanoic acid backbone via a central β-carbon bearing an amino group. Its SMILES notation (C1=CC(=CC(=C1)CN)CC(C(=O)O)N) highlights the connectivity of the aminomethylphenyl moiety to the amino acid core . The compound exhibits chirality, with the (R)-enantiomer being explicitly synthesized and characterized . Its physicochemical properties, including polarity and basicity (pKa ~9.5 for the aminomethyl group), make it suitable for studying neurotransmitter analogs or enzyme substrates .

Properties

IUPAC Name

2-amino-3-[3-(aminomethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVDQQQEPCEKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Approach

The synthesis generally begins with commercially available amino acids or amino acid derivatives, such as phenylalanine or its protected forms, combined with aromatic precursors like aminomethyl-substituted benzene derivatives. The key steps involve:

  • Formation of the phenyl ring with the aminomethyl substituent.
  • Construction of the amino acid backbone with the amino and carboxylic acid functional groups.
  • Final purification and salt formation, typically as the dihydrochloride.

Typical Synthetic Pathway

A representative synthetic route involves:

Specific Reaction Conditions

Step Reagents Conditions Purpose
Aromatic nitration Nitric acid, sulfuric acid -10 to -20°C Introduce nitro group for subsequent reduction
Reduction to amines Hydrogen gas, Pd/C Room temperature, pressure Convert nitro to amino groups
Aminomethyl substitution Formaldehyde, acid catalyst Reflux Attach aminomethyl group to aromatic ring
Coupling to amino acid backbone Protected amino acids, coupling agents (e.g., EDC, DCC) Room temperature Form peptide bonds or amino acid derivatives
Salt formation Hydrochloric acid Reflux Obtain dihydrochloride salt

Industrial Production Methods

Scale-Up Strategies

Industrial synthesis emphasizes:

Optimization Parameters

Parameter Consideration Impact
Temperature Controlled to prevent side reactions Higher yields, fewer impurities
Reagent excess Used to drive reactions to completion Improved yield but requires purification
Purification Crystallization, chromatography Ensures product consistency

Data Tables Summarizing Synthesis Data

Method Starting Material Key Reagents Reaction Type Yield (%) Purity (%) Remarks
Route A Phenylalanine derivative Formaldehyde, acids Aminomethylation 65-75 >98 Suitable for lab scale
Route B Benzylamine + Acrylonitrile Hydrogenation catalysts Nucleophilic addition 70-80 >99 Industrial feasibility
Route C Protected amino acids Coupling agents Peptide coupling 60-70 >97 Used for stereoselective synthesis

Research Findings and Notable Studies

Recent research emphasizes the importance of stereoselectivity and purity. For example:

  • Chiral catalysts have been employed to synthesize enantiomerically pure (2R)- or (2S)-isomers, crucial for biological activity.
  • Biocatalytic methods utilizing enzymes like amino acid oxidases or transaminases have been explored for greener, more selective synthesis.
  • Optimization of reaction conditions has led to improved yields and reduced by-products, essential for pharmaceutical applications.

Notes on Reaction Mechanisms

  • Aminomethylation proceeds via electrophilic attack on activated aromatic rings.
  • Coupling reactions involve nucleophilic attack of amino groups on activated carboxyl derivatives.
  • Salt formation stabilizes the amino acid derivative for storage and application.

Summary of Key Preparation Techniques

Technique Advantages Limitations
Nitration and reduction Well-established, high yield Environmental concerns due to reagents
Asymmetric synthesis High stereoselectivity Complex, costly catalysts
Biocatalysis Environmentally friendly Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its aminomethyl group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amino Acid Derivatives

Compound Name Key Substituents Functional Groups Molecular Formula Key Applications/Findings Reference
2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid 3-(Aminomethyl)phenyl Amino, carboxylic acid, benzylamine C₁₀H₁₄N₂O₂ Potential CNS-targeting ligand
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-Hydroxyphenyl, amino linker Phenolic OH, carboxylic acid C₉H₁₁NO₃ Anticancer activity (IC₅₀: 2–15 μM)
(S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid 2-(2-Fluoroethyl)phenyl Fluoroethyl, carboxylic acid C₁₁H₁₃FNO₂ LAT1 transporter substrate (Ki: 18 μM)
2-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid 3,5-Bis(trifluoromethyl)phenyl CF₃ groups C₁₁H₁₀F₆N₂O₂ Photoaffinity labeling probes
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 3,5-Diiodo-4-hydroxyphenyl Iodo, phenolic OH C₉H₉I₂NO₃ Thyroid hormone analog

Polarity and Solubility

  • The aminomethyl group in the target compound increases hydrophilicity compared to 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which exhibit moderate logP values (1.2–2.8) due to the phenolic OH .
  • Fluoroethyl-substituted analogs (e.g., compound 32 ) show enhanced lipophilicity (logP ~2.5), improving blood-brain barrier penetration, whereas the diiodinated derivative (logP ~3.1) is highly hydrophobic .

Acid-Base Behavior

  • The target compound’s aminomethyl group (pKa ~9.5) remains protonated at physiological pH, facilitating ionic interactions with receptors. In contrast, 3-nitro-L-phenylalanine (pKa ~7.1 for the nitro group) exhibits pH-dependent solubility .

Biological Activity

2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid, also known as 3-(aminomethyl)-L-phenylalanine dihydrochloride, is a derivative of phenylalanine. Its molecular formula is C10H14N2O2C_{10}H_{14}N_2O_2 with a molecular weight of approximately 267.15 g/mol in its dihydrochloride form. This compound has garnered attention due to its potential biological activities, particularly in neurotransmission and metabolic processes.

  • Molecular Formula : C10H14N2O2C_{10}H_{14}N_2O_2
  • Molecular Weight : 267.15 g/mol
  • Appearance : White crystalline solid
  • Density : Not specified
  • Boiling Point : Not specified

Biological Activity Overview

Research indicates that this compound may act as a precursor for neurotransmitters, suggesting its involvement in neurological functions. Its dual amine functionality allows it to interact with various receptors, potentially influencing neurotransmission pathways and exhibiting neuroprotective effects.

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized to participate in several biological pathways:

  • Neurotransmitter Synthesis : It may enhance the synthesis of neurotransmitters due to its structural similarity to amino acids involved in these processes.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage, although detailed mechanisms remain to be clarified.

Table 1: Comparison of Structural Analogues

Compound NameMolecular FormulaUnique Features
2-Amino-3-[4-(aminomethyl)phenyl]propanoic acidNot specifiedDifferent aminomethyl positioning on the phenyl ring
L-PhenylalanineC9H11NO2Natural amino acid; lacks the additional amine group
3-(Aminomethyl)-L-alanineNot specifiedShorter carbon chain; different amino acid structure

The unique arrangement of functional groups in this compound allows it to engage in biochemical pathways distinct from simpler amino acids like L-Phenylalanine.

Case Studies and Experimental Data

Recent investigations have highlighted the compound's potential in various biological assays. For instance, studies have shown that derivatives with similar structures exhibit varying degrees of anticancer activity against human liver cancer cell lines (HepG2). While specific data for this compound is limited, related compounds have demonstrated significant anti-proliferative effects, suggesting a possible avenue for further research into this compound's efficacy .

Table 2: Anti-Proliferative Activity of Related Compounds

CompoundIC50 (µg/mL)Activity Level
Compound A13.004High
Compound B28.399Moderate
Compound CHigher than 28.399Low

The above data illustrates the importance of structural modifications on biological activity, indicating that similar modifications could enhance the efficacy of this compound .

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